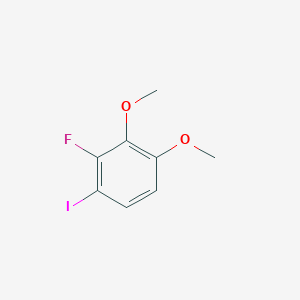
Tris(i-propylcyclopentadienyl)dysprosium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(i-propylcyclopentadienyl)dysprosium(III) is an organometallic compound containing the rare earth metal dysprosium. Its chemical formula is [(C3H7)2C5H3]3Dy. This compound is known for its unique properties and applications in various fields, including catalysis, magnetic materials, and luminescent materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium(III) can be synthesized by reacting dysprosium metal with sodium isopropyl cyclopentadiene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity. The specific conditions and steps may vary depending on the experimental requirements .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes maintaining strict control over reaction conditions to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.
Reduction: It can also be reduced, although this is less common due to the stability of the dysprosium(III) state.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or lithium aluminum hydride.
Substitution: Various ligands and solvents, depending on the desired product.
Major Products:
Oxidation: Dysprosium oxides.
Reduction: Reduced dysprosium species.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(i-propylcyclopentadienyl)dysprosium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium(III) exerts its effects is primarily through its interaction with other molecules via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic processes. The dysprosium center can also participate in redox reactions, contributing to its versatility in different applications .
Comparación Con Compuestos Similares
- Tris(cyclopentadienyl)dysprosium(III)
- Tris(methylcyclopentadienyl)dysprosium(III)
- Tris(ethylcyclopentadienyl)dysprosium(III)
Comparison: Tris(i-propylcyclopentadienyl)dysprosium(III) is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. This modification can influence the compound’s solubility, stability, and reactivity compared to its analogs. For instance, the isopropyl groups may enhance solubility in organic solvents and provide steric hindrance, affecting the compound’s interaction with other molecules .
Propiedades
IUPAC Name |
dysprosium(3+);5-propan-2-ylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Dy+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Dy |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)



![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)




